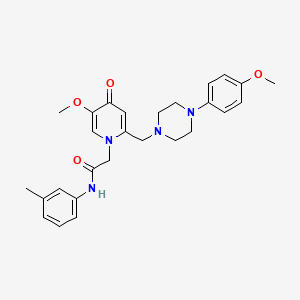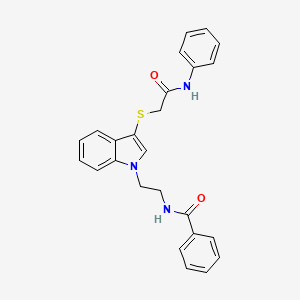
N-(2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a benzamide derivative with a complex substituent that includes a phenylamino group, an ethylthio group, and an indole ring. Benzamides are a class of compounds that have a wide range of biological activities and are often used in medicinal chemistry .
Molecular Structure Analysis
The compound contains several functional groups, including an amide group, a thioether group, and an indole ring. These groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the thioether group might be oxidized .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the amide group could increase the compound’s solubility in polar solvents .Applications De Recherche Scientifique
Antioxidant Properties
N-(2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide: has been investigated for its antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals, protecting cells from oxidative damage, and preventing various diseases. Researchers have explored its ability to scavenge reactive oxygen species (ROS) and mitigate oxidative stress .
Anti-HIV-1 Activity
The compound has shown promise as an anti-HIV-1 agent. Investigations have revealed its inhibitory effects on HIV-1 replication, making it a potential candidate for antiretroviral therapy. Further studies are needed to elucidate its mechanism of action and optimize its efficacy .
Antileishmanial Activity
Leishmaniasis, caused by protozoan parasites of the genus Leishmania, remains a global health concern. N-(2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide has demonstrated activity against Leishmania species, suggesting its potential as an antileishmanial agent. Researchers are exploring its mode of action and evaluating its effectiveness in vivo .
Antifungal Properties
Fungal infections pose significant challenges in clinical practice. Some studies have reported the antifungal activity of this compound against certain fungal strains. Its mechanism of action likely involves disrupting fungal cell membranes or inhibiting essential enzymes. Further research is needed to validate its efficacy and safety .
Herbicidal Potential
Interestingly, N-(2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide has been explored for herbicidal properties. Herbicides play a vital role in agriculture by controlling unwanted plant growth. Researchers are investigating its selectivity, mode of action, and potential application in weed management .
Synthesis of Heterocyclic Systems
Beyond its direct biological activities, this compound serves as an important intermediate in the synthesis of other heterocyclic molecules. For instance, it contributes to the preparation of 2,3-dihydro-1H-isoindol-1-one derivatives, which exhibit unique properties. Researchers are leveraging its synthetic route to access novel compounds within the isoindolo[2,1-a]quinoline scaffold .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[3-(2-anilino-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S/c29-24(27-20-11-5-2-6-12-20)18-31-23-17-28(22-14-8-7-13-21(22)23)16-15-26-25(30)19-9-3-1-4-10-19/h1-14,17H,15-16,18H2,(H,26,30)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDTYCRQLRFZGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Propyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2848575.png)
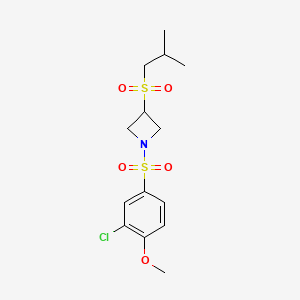
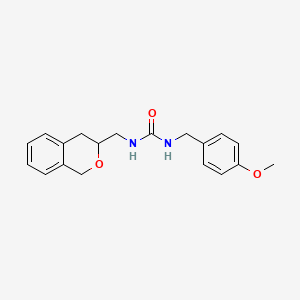
![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2848578.png)
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B2848581.png)


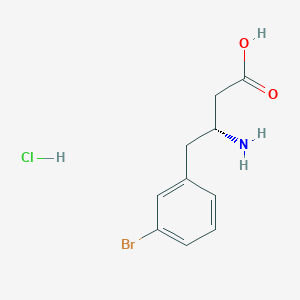
![Tert-butyl N-[(4-amino-2-oxabicyclo[2.2.2]octan-1-yl)methyl]carbamate;hydrochloride](/img/structure/B2848592.png)
![3-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2848593.png)
![Ethyl 7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2848594.png)
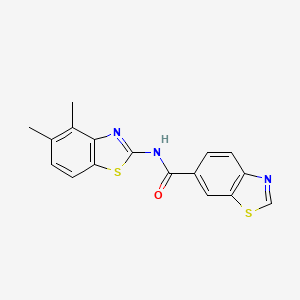
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2848597.png)
